S-Phenyl phenylmethanesulfonothioate is a chemical compound characterized by its sulfonothioate functional group, which consists of a sulfur atom bonded to a phenyl group and a phenylmethanesulfonyl moiety. This compound is part of a broader class of organosulfur compounds, known for their diverse chemical reactivity and biological activity. The molecular formula for S-Phenyl phenylmethanesulfonothioate is , and it plays a significant role in various synthetic and biological processes.
The synthesis of S-Phenyl phenylmethanesulfonothioate can be achieved through several methods:
S-Phenyl phenylmethanesulfonothioate has several applications:
Interaction studies involving S-Phenyl phenylmethanesulfonothioate focus on its reactivity with various nucleophiles and electrophiles. These interactions can lead to the formation of new compounds or modifications of existing ones. Additionally, research into its biological interactions with enzymes or cellular components is essential for understanding its potential toxicity and efficacy as a pesticide.
Several compounds share structural similarities with S-Phenyl phenylmethanesulfonothioate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenyl methanesulfonate | Sulfonate | Lacks thioether functionality; often used as an ester. |
| Phenyl phenylmethanethiosulfinate | Thiosulfinate | Precursor to sulfonothioates; involved in oxidation reactions. |
| S-Phenyl 2,2-dimethylpropanesulfinothioate | Sulfinothioate | Different alkyl substituent; exhibits distinct reactivity patterns. |
S-Phenyl phenylmethanesulfonothioate is unique due to its specific arrangement of sulfur atoms and functional groups that confer distinct chemical properties. Its ability to participate in oxidation reactions while maintaining stability under various conditions sets it apart from similar compounds.
Salt metathesis reactions represent the most widely employed synthetic methodology for preparing nickel diamyldithiocarbamate derivatives, utilizing nickel(II) salts as starting materials in combination with preformed dithiocarbamate ligands [1] [2] [3]. The fundamental approach involves the reaction of aqueous solutions of nickel(II) chloride hexahydrate with sodium N-dialkyldithiocarbamate salts, resulting in immediate formation of bright green microcrystalline products [3]. Research conducted at the National Aeronautics and Space Administration Glenn Research Center has demonstrated that these reactions proceed efficiently under ambient conditions, with typical yields ranging from 70 to 85 percent [2] [3].
The synthesis begins with the preparation of sodium dithiocarbamate salts through the von Braun method, involving the reaction of secondary amines with carbon disulfide in the presence of sodium hydroxide [3]. For nickel diamyldithiocarbamate specifically, diamylamine serves as the nitrogen source, reacting with carbon disulfide to form the dithiocarbamate ligand precursor [1] . The subsequent metathesis reaction follows a straightforward double displacement mechanism where the dithiocarbamate anions replace chloride ions in the nickel coordination sphere [2] [3].
Stoichiometric optimization in salt metathesis reactions requires precise control of molar ratios between nickel(II) precursors and dithiocarbamate ligands to achieve maximum product yields and purity [1] [2] [3]. Experimental investigations have established that optimal results are obtained using a 1:2 molar ratio of nickel salt to sodium dithiocarbamate, corresponding to the formation of bis-dithiocarbamate complexes [2] [3]. Deviations from this stoichiometric ratio result in decreased yields and contamination with unreacted starting materials [3].
| Precursor Type | Molecular Formula | Optimal Molar Ratio (Ni:Ligand) | Temperature Range (°C) | Reaction Time (hours) | Product Yield (%) |
|---|---|---|---|---|---|
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 1:2 | 25-60 | 2-4 | 70-85 |
| Nickel(II) sulfate heptahydrate | NiSO₄·7H₂O | 1:2 | 40-80 | 3-6 | 65-80 |
| Nickel(II) acetate tetrahydrate | Ni(CH₃COO)₂·4H₂O | 1:2 | 30-70 | 1-3 | 75-90 |
Temperature optimization studies reveal that elevated temperatures between 25-60°C enhance reaction kinetics without compromising product stability [2] [3]. The ligand exchange process exhibits first-order kinetics with respect to both nickel concentration and dithiocarbamate availability, indicating that maintaining stoichiometric balance is critical for achieving complete conversion [1] [2]. Research has shown that excess dithiocarbamate ligand (110-120% of theoretical requirement) can improve yields by driving the equilibrium toward product formation while minimizing the presence of unreacted nickel species [2] [3].
Solvent selection plays a crucial role in achieving high-quality crystalline nickel diamyldithiocarbamate products with optimal purity and morphological characteristics [2] [5] [3]. The isolation procedure typically involves dissolution of the crude product in chloroform followed by precipitation through addition of non-polar solvents such as hexanes or petroleum ether [2] [3]. This approach exploits the differential solubility of the target compound in polar versus non-polar media to achieve effective purification [5] [3].
| Solvent System | Polarity | Crystallization Time (hours) | Crystal Quality | Product Purity (%) | Recovery Efficiency (%) |
|---|---|---|---|---|---|
| Chloroform/Hexane | Low | 12-24 | Excellent | 95-98 | 85-92 |
| Dichloromethane/Diethyl ether | Low-Medium | 8-16 | Good | 92-96 | 80-88 |
| Ethanol/Water | High | 6-12 | Fair | 88-92 | 75-85 |
| Benzene/Petroleum ether | Very Low | 18-36 | Excellent | 96-99 | 88-95 |
Crystallization studies demonstrate that chloroform-hexane systems provide the optimal balance between product purity and recovery efficiency [2] [5] [3]. The process involves transferring the dissolved product to a filter flask, adding hexanes in a 1:1 volume ratio, and removing solvent under reduced pressure until fine green crystals precipitate [3]. Washing procedures using hexanes continue until the filtrate becomes colorless, ensuring removal of residual impurities [2] [3]. Alternative solvent combinations including dichloromethane-diethyl ether and benzene-petroleum ether have been investigated, with benzene-petroleum ether showing superior crystal quality but requiring longer crystallization times [5] [6].
Oxide-direct synthesis represents an economically advantageous approach for large-scale production of nickel diamyldithiocarbamate, eliminating the need for preformed sodium dithiocarbamate salts [1] [7]. This methodology involves the direct reaction of nickel oxide with secondary amines and carbon disulfide in appropriate reaction media [1] [7]. Patent literature describes processes where nickel oxide, diamylamine, and carbon disulfide are combined in high-boiling solvents under controlled temperature and pressure conditions [1] [7].
The oxide-direct approach offers several advantages over traditional salt metathesis routes, including reduced waste generation, simplified purification procedures, and enhanced atom economy [1] [7]. Industrial implementations utilize nickel(II) oxide as the primary metal source, which reacts directly with diamylamine and carbon disulfide to form the desired dithiocarbamate complex without generating sodium chloride byproducts [1] [7]. Research has demonstrated that this method can achieve yields comparable to salt metathesis approaches while reducing overall process complexity [7].
| Metal Oxide | Formula | Temperature (°C) | Reaction Medium | Water Removal Method | Production Scale | Yield (%) |
|---|---|---|---|---|---|---|
| Nickel(II) oxide | NiO | 50-95 | Mineral oil | Vacuum distillation | Industrial | 85-95 |
| Nickel(III) oxide | Ni₂O₃ | 60-110 | High-boiling ester | Azeotropic distillation | Pilot | 75-88 |
| Mixed Ni-Co oxide | Ni₀.₈Co₀.₂O | 55-100 | Organic solvent | Molecular sieves | Laboratory | 80-92 |
Water removal represents a critical aspect of oxide-direct synthesis, as the reaction between metal oxides and organic components generates stoichiometric amounts of water that must be eliminated to drive the reaction to completion [1] [7]. Azeotropic distillation techniques have proven most effective for continuous water removal during the synthesis process [1] [7] [8]. The method involves conducting reactions in solvents that form azeotropes with water, allowing for concurrent product formation and water elimination [1] [7].
Benzene-based systems have emerged as the preferred choice for azeotropic water removal, forming an azeotrope containing 8.8% water with a boiling point of 69.3°C [1] [7]. The process involves placing the azeotropic solvent in a reaction vessel equipped with a water separator, adding the metal oxide and diamylamine, followed by dropwise addition of carbon disulfide while maintaining mechanical stirring [1] [7]. Heating the mixture to reflux conditions enables continuous separation of the water-solvent azeotrope, with the separated water indicating reaction progress [1] [7].
| Solvent | Boiling Point (°C) | Azeotrope Composition (% water) | Azeotrope BP (°C) | Water Removal Rate (mL/hr) | Efficiency (%) |
|---|---|---|---|---|---|
| Benzene | 80.1 | 8.8 | 69.3 | 150-200 | 92-98 |
| Toluene | 110.6 | 13.5 | 84.1 | 180-250 | 88-95 |
| Cyclohexane | 80.7 | 10.2 | 69.5 | 140-190 | 90-96 |
| n-Heptane | 98.4 | 12.1 | 79.2 | 160-220 | 89-94 |
Alternative solvents including toluene, cyclohexane, and n-heptane have been evaluated for azeotropic water removal applications [1] [7]. Toluene systems demonstrate higher water removal rates but require elevated operating temperatures, while cyclohexane offers moderate efficiency with lower energy requirements [1] [7]. The choice of azeotropic solvent significantly influences reaction kinetics, with higher-boiling solvents generally providing faster water removal but demanding increased energy input [1] [7].
Industrial-scale production of nickel diamyldithiocarbamate necessitates comprehensive strategies for catalyst recycling and byproduct management to ensure economic viability and environmental compliance [9] [10] [11]. Metal oxide residues generated during the synthesis process often contain unreacted starting materials and can be efficiently recycled through multiple reaction cycles [1] [7]. Research has demonstrated that zinc sulfide content in recycled metal oxide increases progressively with repeated use, from 6.6% after the first cycle to 25.6% after eight cycles, eventually reaching steady-state conditions [1] [7].
Catalyst recycling protocols involve filtration of solid residues followed by thermal or chemical reactivation procedures [9] [10] [11]. Filtration and reactivation methods achieve recovery efficiencies of 85-92% with catalyst activity retention of 75-85% over multiple cycles [11]. Electrochemical recovery techniques represent an advanced approach, providing 90-96% recovery efficiency and 85-95% activity retention, though requiring higher capital investment [11]. Thermal regeneration methods, while achieving 80-88% recovery efficiency, result in reduced activity retention due to high-temperature exposure [11].
| Recovery Method | Recovery Efficiency (%) | Catalyst Activity Retention (%) | Process Cost (relative) | Environmental Impact | Reuse Cycles |
|---|---|---|---|---|---|
| Filtration and reactivation | 85-92 | 75-85 | Low | Low | 5-8 |
| Electrochemical recovery | 90-96 | 85-95 | Medium | Very Low | 8-12 |
| Thermal regeneration | 80-88 | 70-80 | High | Medium | 3-6 |
| Chemical precipitation | 88-94 | 80-90 | Medium | Low | 6-10 |
The infrared spectroscopic analysis of nickel diamyldithiocarbamate provides crucial insights into the metal-sulfur bonding characteristics and ligand coordination mode. The carbon-sulfur stretching frequencies serve as diagnostic markers for the bonding nature and structural arrangement within the complex [1] [2].
In nickel dithiocarbamate complexes, the thiocarbonyl carbon-sulfur stretching frequency typically appears in the range of 950-1050 wavenumber region [3]. For nickel diamyldithiocarbamate, the carbon-sulfur stretching vibration is expected to manifest around 1000-1030 wavenumbers, consistent with symmetrical bidentate coordination of the dithiocarbamate ligand [2] [3]. This frequency range indicates complete delocalization of electron density across the sulfur-carbon-sulfur framework, supporting the involvement of both sulfur atoms in metal coordination.
Comparative analysis with related nickel dithiocarbamate derivatives reveals systematic trends in the carbon-sulfur stretching frequencies. Nickel dimethyldithiocarbamate exhibits the carbon-sulfur stretching at 975 wavenumbers, while nickel diethyldithiocarbamate shows this vibration at approximately 990-1030 wavenumbers [3] [4]. The progression toward higher frequencies with increasing alkyl chain length reflects the electronic influence of the substituent groups on the dithiocarbamate framework.
The presence of a single carbon-sulfur stretching band, without splitting, provides definitive evidence for symmetrical bidentate coordination of the diamyldithiocarbamate ligand to the nickel center [5] [4]. This coordination mode ensures equivalent environments for both sulfur atoms, resulting in degeneracy of their vibrational modes and appearance of a single absorption band.
Additional infrared signatures include the carbon-nitrogen stretching frequency, which typically appears at 1470-1500 wavenumbers in nickel dithiocarbamate complexes [2] [6]. This band exhibits intermediate character between single and double carbon-nitrogen bonds, reflecting the partial double bond nature arising from resonance delocalization within the dithiocarbamate framework [4] [7].
Table 1: Comparative Infrared Spectroscopic Data for Nickel Dithiocarbamate Complexes
| Complex | ν(CS₂) (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(Ni-S) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Ni(S₂CNMe₂)₂ | 975 | 1485 | 410 | [8] |
| Ni(S₂CNEt₂)₂ | 990-1030 | 1478 | 380-410 | [3] [4] |
| Ni(S₂CN(C₅H₁₁)₂)₂* | 1000-1030 | 1480-1500 | 390-420 | Estimated |
*Estimated values for nickel diamyldithiocarbamate based on established trends
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular dynamics and conformational behavior of the diamyldithiocarbamate ligands in the nickel complex. The partial double bond character of the carbon-nitrogen bond creates a barrier to rotation, leading to restricted conformational exchange and distinctive nuclear magnetic resonance signatures [9] [10].
In proton nuclear magnetic resonance spectra of nickel diamyldithiocarbamate, the amyl substituents exhibit characteristic patterns reflecting the restricted rotation about the carbon-nitrogen bond. The methylene protons adjacent to nitrogen typically appear as complex multiplets due to diastereotopic relationships arising from the planar geometry of the dithiocarbamate framework [2] [10]. The remaining methylene and methyl protons of the amyl chains display typical aliphatic chemical shifts, with the terminal methyl groups appearing around 0.9-1.2 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the most diagnostic feature in the thiocarbonyl carbon signal, which appears in the highly deshielded region around 206-213 parts per million [10] [5]. For nickel diamyldithiocarbamate, this carbon signal is expected to resonate at approximately 208-212 parts per million, consistent with the electron-withdrawing effects of the coordinated sulfur atoms and the partial positive charge on the thiocarbonyl carbon.
The carbon atoms of the amyl substituents exhibit chemical shifts characteristic of aliphatic hydrocarbons. The nitrogen-bound carbon atoms appear at 45-60 parts per million, while the remaining carbons of the amyl chains resonate in the typical aliphatic region of 10-35 parts per million [5] [11]. The chemical shift pattern provides confirmation of the intact amyl substituents and their attachment to the dithiocarbamate nitrogen.
Variable temperature nuclear magnetic resonance studies reveal the dynamic behavior of the dithiocarbamate ligands in solution. At elevated temperatures, coalescence of signals may be observed due to increased rotational freedom about the carbon-nitrogen bond, while at lower temperatures, the restricted rotation becomes more pronounced, leading to sharper signal separation [12] [13].
Table 2: Nuclear Magnetic Resonance Chemical Shifts for Nickel Dithiocarbamate Complexes
| Complex | ¹³C NCS₂ (ppm) | ¹³C N-CH₂ (ppm) | ¹H N-CH₂ (ppm) | Reference |
|---|---|---|---|---|
| Ni(S₂CNMe₂)₂ | 206.8 | 47.2 | 3.45 | [10] |
| Ni(S₂CNEt₂)₂ | 208.1 | 49.5 | 3.75 | [2] |
| Ni(S₂CN(C₅H₁₁)₂)₂* | 208-212 | 52-58 | 3.6-4.0 | Estimated |
*Estimated values based on established trends for longer alkyl chains
The crystallization of nickel diamyldithiocarbamate exhibits solvent-dependent polymorphism, where different crystal forms arise based on the choice of crystallization medium and conditions. This phenomenon has been extensively documented for related nickel dithiocarbamate complexes and provides insights into the flexibility of intermolecular interactions in the solid state [17] [18] [19].
Solvent molecules can influence crystal packing through several mechanisms, including direct coordination to the metal center, hydrogen bonding interactions with the ligand framework, and space-filling effects that alter the preferred molecular arrangements [18] [19]. For nickel diamyldithiocarbamate, the bulky amyl substituents create additional steric constraints that influence the accessibility of different packing motifs.
Studies on nickel bis(diisopropyl)dithiocarbamate demonstrate temperature-dependent phase transitions that involve changes in molecular conformations and intermolecular interactions [17]. Similar behavior is anticipated for nickel diamyldithiocarbamate, where thermal motion of the flexible amyl chains may trigger phase transitions or polymorphic transformations.
The influence of deuteration on thermosalient behavior in nickel dithiocarbamate complexes highlights the importance of vibrational modes in determining crystal stability [17]. The replacement of hydrogen atoms with deuterium alters the frequency of molecular vibrations, leading to shifts in phase transition temperatures and demonstrating the coupling between molecular dynamics and crystallographic behavior.
Crystal packing analysis reveals that nickel dithiocarbamate complexes typically adopt layered structures with minimal intermolecular interactions between the hydrophobic alkyl substituents [15] [16]. The diamyl groups in nickel diamyldithiocarbamate are expected to engage in van der Waals interactions that contribute to the overall crystal stability while allowing for conformational flexibility.
Table 4: Solvent Effects on Crystal Packing in Nickel Dithiocarbamate Complexes
| Solvent System | Crystal System | Space Group | Unit Cell Volume (ų) | Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| Benzene | Monoclinic | P2₁/n | 2489 | π-π stacking, van der Waals | [19] |
| DMSO | Trigonal | P-3 | 2451 | Hydrogen bonding, dipolar | [5] |
| No solvent | Monoclinic | P2₁/c | 2334 | van der Waals only | [14] |